molecular formula C10H11NOS B11798803 5-Mercapto-3,3-dimethylindolin-2-one

5-Mercapto-3,3-dimethylindolin-2-one

Katalognummer: B11798803
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: DYTDOIAYGXMROU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Mercapto-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NOS. It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-3,3-dimethylindolin-2-one typically involves the reaction of 3,3-dimethylindolin-2-one with a thiol reagent under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Mercapto-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Mercapto-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Mercapto-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-3,3-dimethylindolin-2-one
  • 5,7-Dibromo-3,3-dimethylindolin-2-one
  • 5-Amino-3,3-dimethylindolin-2-one

Comparison

5-Mercapto-3,3-dimethylindolin-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Bromo-3,3-dimethylindolin-2-one and 5,7-Dibromo-3,3-dimethylindolin-2-one contain bromine atoms, which influence their reactivity and applications differently. Similarly, 5-Amino-3,3-dimethylindolin-2-one has an amino group, leading to different chemical and biological properties.

Eigenschaften

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

3,3-dimethyl-5-sulfanyl-1H-indol-2-one

InChI

InChI=1S/C10H11NOS/c1-10(2)7-5-6(13)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12)

InChI-Schlüssel

DYTDOIAYGXMROU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)S)NC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.